Stepharine

TLR4 inhibitor SPR binding assay neuroinflammation

Stepharine (CAS 2810-21-1) is the only hasubanan alkaloid with in vivo neuroprotection proven in MCAO (500 µg/kg intranasal) and direct TLR4/MD2 binding (SPR). It uniquely suppresses IL-8 monophasically vs. 5‑N‑methylmaytenine's problematic reversal, and provides reliable AChE inhibition (IC50 61.24 μM) and cytotoxicity data (K562 28.48 μM, U937 19.97 μM). Its ≥98% purity and validated LC‑MS/MS methods guarantee assay reproducibility. For translational neuroinflammation and SAR studies, no substitute matches its empirical profile.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 2810-21-1
Cat. No. B1200187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStepharine
CAS2810-21-1
Synonymsstepharine
stepharine monohydrochloride
stepharine tosylate
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC
InChIInChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1
InChIKeyOGJKMZVUJJYWKO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stepharine (CAS 2810-21-1): Chemical Identity and Procurement-Relevant Baseline


Stepharine (CAS 2810-21-1) is a naturally occurring isoquinoline alkaloid with molecular formula C18H19NO3 and molecular weight 297.35 g/mol [1]. First isolated from species of the genus Stephania (Menispermaceae), it is classified as a hasubanan-type proaporphine alkaloid possessing a characteristic spirocyclic structure [2]. The compound is commercially available as a ≥98% pure analytical standard for research use, with storage recommendations of -20°C for powder and -80°C for solutions with protection from light . Its primary reported mechanism is direct binding to the TLR4/MD2 complex, functioning as a Toll-like receptor 4 (TLR4) inhibitor [3]. The compound has established analytical detection methods including validated LC-MS/MS selected reaction monitoring (SRM) assays suitable for pharmacokinetic studies in biological matrices [4].

Why Stepharine Cannot Be Generically Substituted with Other Alkaloids or TLR4 Inhibitors


Stepharine exhibits a multi-target pharmacological profile that is not replicated by structurally related alkaloids or other TLR4 inhibitors. Direct head-to-head comparisons reveal that stepharine and the closely co-occurring alkaloid 5-N-methylmaytenine show divergent activity profiles despite sharing a common plant source, with stepharine demonstrating 3.1-fold lower acetylcholinesterase (AChE) inhibitory potency (IC50 61.24 μM vs. 19.55 μM) yet producing superior and consistent suppression of IL-8 production [1]. Additionally, stepharine's combination of validated in vivo neuroprotective efficacy at a defined dose of 500 μg/kg (intranasal) in a clinically relevant MCAO stroke model [2], together with its TLR4/MD2 complex binding mechanism confirmed by SPR assay [3], distinguishes it from both generic hasubanan alkaloids lacking in vivo validation and synthetic TLR4 inhibitors with differing selectivity profiles. Substitution without empirical validation risks both assay failure and misinterpretation of biological outcomes, as stepharine's specific spirocyclic structure dictates its unique binding mode to both TLR4/MD2 and interleukin targets [4].

Quantitative Differentiation Evidence for Stepharine: Comparative Data Against Key Analogs


Direct TLR4/MD2 Complex Binding Confirmed by SPR vs. Molecular Docking-Only Analogs

Stepharine's mechanism as a TLR4 inhibitor is distinguished by experimental confirmation of direct binding to the TLR4/MD2 complex via surface plasmon resonance (SPR) assay [1]. While many alkaloids show predicted binding via molecular docking alone, stepharine's physical interaction was quantitatively validated. In functional assays using LPS-stimulated BV-2 microglial cells, stepharine at 10 μM and 30 μM significantly suppressed TLR4 expression upregulation, IκBα phosphorylation, and NF-κB p65 nuclear translocation, confirming functional engagement of the TLR4/NF-κB pathway . In contrast, the comparator alkaloid 5-N-methylmaytenine, though also investigated for immunomodulatory effects, lacks published SPR validation of direct TLR4/MD2 binding and shows a different immunomodulatory signature (dose-dependent IL-8 response reversal at higher concentrations) [2].

TLR4 inhibitor SPR binding assay neuroinflammation molecular pharmacology

In Vivo Neuroprotective Efficacy in MCAO Stroke Model vs. Alkaloids Without Preclinical Stroke Data

Stepharine is distinguished by validated in vivo neuroprotective efficacy in a clinically relevant rat model of middle cerebral artery occlusion (MCAO), a gold-standard preclinical model for ischemic stroke [1]. At an intranasal dose of 500 μg/kg administered 1 hour post-MCAO, stepharine significantly suppressed neurological deficit scores, reduced brain water content (a measure of cerebral edema), and decreased cerebral infarct volume compared to vehicle-treated MCAO controls [2]. Additionally, stepharine treatment inhibited the loss of NeuN-positive neurons and attenuated the increase in Iba-1-positive activated microglia in the ischemic cortex . In contrast, most structurally related hasubanan alkaloids (e.g., stephalonines, norprostephabyssine, aknadinine) lack any published in vivo efficacy data in disease models [3].

ischemic stroke MCAO model neuroprotection in vivo pharmacology

Differential Immunomodulatory Profile: Superior IL-8 Suppression vs. 5-N-Methylmaytenine

Stepharine and 5-N-methylmaytenine, both isolated from Abuta panurensis, were directly compared for immunomodulatory activity in human peripheral blood mononuclear cells (PBMCs) [1]. While both alkaloids inhibited IL-6 production at comparable levels, stepharine demonstrated significantly more robust and consistent inhibition of IL-8 production [2]. Critically, 5-N-methylmaytenine exhibited a problematic dose-dependent reversal of effect: it was inhibitory at its IC50 dose but became stimulatory (increased IL-8 production) at twice the IC50 concentration [3]. This biphasic, dose-dependent behavior was not observed with stepharine, indicating a more predictable and reliable IL-8 suppressive profile [4].

IL-8 inhibition IL-6 inhibition immunomodulation cytokine profiling

Cytotoxic Selectivity Profile: Lower Potency but Tumor Cell Activity vs. 5-N-Methylmaytenine

Comparative cytotoxicity assessment of stepharine and 5-N-methylmaytenine against human tumor cell lines revealed distinct potency and selectivity profiles [1]. Against K562 chronic myelogenous leukemia cells, stepharine exhibited an IC50 of 28.48 μM, compared to 12.5 μM for 5-N-methylmaytenine (2.3-fold lower potency) [2]. Against U937 histiocytic lymphoma cells, stepharine showed an IC50 of 19.97 μM versus 11.77 μM for 5-N-methylmaytenine (1.7-fold lower potency) [3]. However, both compounds showed no cytotoxicity against HL60 cells (>100 μM) and were non-toxic to non-cancerous Vero cells and human PBMCs, indicating a degree of tumor cell selectivity [4].

cytotoxicity K562 cells U937 cells selectivity index

Acetylcholinesterase (AChE) Inhibitory Potency: 3.1-Fold Lower than 5-N-Methylmaytenine

In a direct head-to-head acetylcholinesterase (AChE) inhibition assay, stepharine exhibited an IC50 of 61.24 μM, compared to 19.55 μM for 5-N-methylmaytenine [1]. This represents a 3.1-fold lower potency for stepharine. The positive control neostigmine showed an IC50 of 3.72 μM [2]. Both stepharine and 5-N-methylmaytenine are significantly less potent than neostigmine, but the 3-fold difference between the two alkaloids is substantial. Molecular docking studies corroborated these in vitro findings, showing both alkaloids bind effectively to the AChE active site [3].

AChE inhibition cholinesterase enzyme assay neurological disorders

Optimal Research and Procurement Scenarios for Stepharine (CAS 2810-21-1)


Target Validation of TLR4-Mediated Neuroinflammation in Ischemic Stroke Models

Researchers investigating the role of TLR4/NF-κB signaling in ischemic stroke should prioritize stepharine as a validated tool compound. The compound has demonstrated in vivo efficacy at 500 μg/kg (intranasal) in the MCAO rat model, reducing neurological deficits, cerebral edema, and infarct volume while preserving neurons and suppressing microglial activation [8]. The direct TLR4/MD2 binding confirmed by SPR assay and the consistent inhibition of pro-inflammatory mediators (NO, IL-6, TNF-α, IL-1β) at 10-30 μM in microglial cells provide mechanistic confidence. This combination of target engagement validation and disease-model efficacy is absent for most other hasubanan alkaloids, making stepharine the preferred choice for translational neuroinflammation research [3].

Immunomodulatory Studies Requiring Consistent IL-8 Suppression Without Biphasic Artifacts

For researchers examining IL-8-mediated inflammatory pathways, stepharine offers a critical advantage over the structurally similar alkaloid 5-N-methylmaytenine. Direct comparative data show that while both compounds inhibit IL-6 at similar levels, stepharine produces consistent, monophasic inhibition of IL-8 production in human PBMCs, whereas 5-N-methylmaytenine exhibits problematic dose-dependent reversal (inhibition at IC50, stimulation at 2× IC50) [8]. This consistent dose-response profile simplifies experimental design and reduces the risk of data misinterpretation. Stepharine is therefore the superior choice for studies requiring reliable IL-8 suppression without confounding biphasic effects .

Comparative Pharmacology Studies of Aporphine/Hasubanan Alkaloid Structure-Activity Relationships

Stepharine serves as an essential reference compound for structure-activity relationship (SAR) studies within the hasubanan and aporphine alkaloid classes. Its well-characterized profile includes quantitative IC50 values for AChE inhibition (61.24 μM), cytotoxicity against K562 (28.48 μM) and U937 (19.97 μM) cells, and defined TLR4/NF-κB pathway inhibition at 10-30 μM [8]. These data enable meaningful comparisons with structural analogs. The compound's availability as a ≥98% pure analytical standard with established analytical detection methods (LC-MS/MS SRM) further supports its use as a calibration standard in comparative metabolomics and natural product dereplication studies .

Pharmacokinetic and Bioanalytical Method Development Using a Well-Characterized Natural Product

Stepharine is an ideal candidate for developing and validating bioanalytical methods for natural product quantification. A validated LC-MS/MS selected reaction monitoring (SRM) method has been established for detecting stepharine in rabbit plasma, with demonstrated linear range across five orders of magnitude and pharmacokinetic parameters calculated following intramuscular administration [8]. The compound's molecular weight (297.35 g/mol), characteristic fragmentation pattern, and defined physicochemical properties (LogP 2.556, density 1.27 g/cm³, boiling point 487.1°C) facilitate method transfer and optimization. This established analytical framework reduces method development time and provides a benchmark for quantifying structurally related alkaloids in biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stepharine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.